molecular formula C27H28N2O5S B2982753 N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide CAS No. 1251553-14-6

N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide

Cat. No.: B2982753
CAS No.: 1251553-14-6
M. Wt: 492.59
InChI Key: MWHZCAXPDOMVTL-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 1,3-oxazole core substituted with a 2-ethoxyphenyl group at position 2 and a methyl group at position 3. The oxazole moiety is further linked to a 2-methoxyphenyl group via a methylene bridge, while the sulfonamide group is attached to a 2-methylbenzene ring. Key structural elements include:

  • 2-ethoxyphenyl substituent: Likely influences steric and electronic properties.
  • 2-methoxyphenyl group: Modulates solubility and intermolecular interactions.
  • 2-methylbenzenesulfonamide: A common pharmacophore in enzyme inhibitors (e.g., cyclooxygenase).

Structural analogs in the evidence share sulfonamide or heterocyclic motifs but differ in substitution patterns and functional groups, as detailed below.

Properties

IUPAC Name

N-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O5S/c1-5-33-24-15-9-7-13-21(24)27-28-22(20(3)34-27)18-29(23-14-8-10-16-25(23)32-4)35(30,31)26-17-11-6-12-19(26)2/h6-17H,5,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHZCAXPDOMVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, sulfonamide formation, and the introduction of the ethoxy and methoxy substituents. Common reagents used in these steps include ethyl bromoacetate, methylamine, and various sulfonyl chlorides. Reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and purification methods.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring or the sulfonamide group, leading to different products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced species.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with pharmaceutical relevance.

    Biology: It may serve as a probe or inhibitor in biochemical assays, particularly those involving enzymes that interact with sulfonamide groups.

    Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where sulfonamide-based drugs are effective.

    Industry: It may find use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The oxazole ring and aromatic substituents may also play a role in binding to these targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position Variations

N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide (CAS: 1251618-42-4)
  • Key differences :
    • Ethoxyphenyl position : 4-ethoxy (vs. 2-ethoxy in the target compound).
    • Methoxyphenyl position : 4-methoxy (vs. 2-methoxy).
  • Molecular formula : C26H26N2O5S (identical to the target compound).
  • Altered electronic effects due to para vs. ortho electron-donating groups.
2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
  • Key differences :
    • Core heterocycle : Tetrazole (vs. oxazole).
    • Functional groups : Sulfanyl-acetamide (vs. sulfonamide).
    • Substituents: 3-chloro-4-methylphenyl (electron-withdrawing) on tetrazole.
  • Implications :
    • Tetrazole’s acidity (pKa ~4.9) may enhance solubility in physiological conditions.
    • Chlorine and methyl groups could increase lipophilicity and metabolic stability.

Heterocyclic and Sulfonamide Variants

N-benzyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine (CAS: 627833-60-7)
  • Key differences :
    • Core structure : Oxazole with thiophene at position 2 (vs. ethoxyphenyl).
    • Substituents : Benzylamine and 4-methylphenylsulfonyl.
  • Molecular formula : C21H18N2O3S2 (MW: 410.51).
  • Implications :
    • Thiophene’s aromaticity and sulfur atom may alter π-π stacking or metal coordination.
    • Lower molecular weight suggests reduced complexity compared to the target compound.
4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-N-[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]sulfonyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide
  • Key differences :
    • Heterocycles : Dual 2-chlorothiazole groups (electron-deficient).
    • Substituents : Trifluoromethoxyphenyl (strongly electron-withdrawing).
  • Implications :
    • Thiazole’s electronegativity may enhance binding to targets requiring polarized interactions.
    • Trifluoromethoxy group improves metabolic resistance but may reduce solubility.

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound 1,3-oxazole 2-ethoxyphenyl, 2-methoxyphenyl, 2-methylbenzenesulfonamide C26H26N2O5S ~478 (estimated) Ortho-substituted ethers; sulfonamide pharmacophore.
N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide 1,3-oxazole 4-ethoxyphenyl, 4-methoxyphenyl, benzenesulfonamide C26H26N2O5S 478.6 Para-substituted ethers; similar steric bulk.
2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide Tetrazole 3-chloro-4-methylphenyl, sulfanyl-acetamide, 2-methoxyphenyl C16H15ClN4O2S Not provided Acidic tetrazole; chloro-methyl substituents.
N-benzyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine 1,3-oxazole Thiophen-2-yl, benzylamine, 4-methylphenylsulfonyl C21H18N2O3S2 410.51 Thiophene for π-interactions; lower molecular weight.
4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide derivative Benzene Dual 2-chlorothiazole, trifluoromethoxyphenyl Not provided Not provided High electronegativity; potential for robust target binding.

Biological Activity

N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C19H23N3O3
  • Molecular Weight : 341 Da
  • LogP : 3.1
  • Polar Surface Area : 65 Ų
  • Hydrogen Bond Acceptors : 4
  • Hydrogen Bond Donors : 0

These properties suggest a moderate lipophilicity and potential for interaction with biological membranes.

Research indicates that compounds similar to this compound may act as selective agonists for serotonin receptors, particularly the 5-HT_2C receptor. This receptor is implicated in various physiological processes, including mood regulation and appetite control. The selectivity for G_q signaling pathways over β-arrestin recruitment suggests that this compound may exhibit unique therapeutic benefits without the common side effects associated with broader receptor activation .

Antimicrobial Activity

Preliminary studies have shown that oxazole derivatives can possess antimicrobial properties. The specific compound under consideration has not been extensively tested against various pathogens; however, related compounds have demonstrated effectiveness against both bacterial and fungal strains. For instance, the minimum inhibitory concentration (MIC) values for structurally similar compounds have shown promising results in inhibiting growth in cultured bacteria and fungi .

Case Studies

  • Antipsychotic Activity : In a study involving N-substituted (2-phenylcyclopropyl)methylamines, compounds demonstrated significant antipsychotic-like activity in rodent models. Although not directly tested, the structural similarities suggest potential efficacy in psychiatric applications .
  • Inhibition of Type III Secretion Systems : Research on related sulfonamide compounds revealed their ability to inhibit bacterial secretion systems, which are critical for pathogenicity. This mechanism could be explored further for our compound to assess its potential as an antimicrobial agent .

Table of Biological Activities

Activity Type Effect Reference
Serotonin Receptor AgonismSelective for 5-HT_2C receptor
Antimicrobial ActivityPotential inhibition of bacterial growth
Antipsychotic ActivitySignificant effects in rodent models
Inhibition of T3SSPossible inhibition of pathogenic mechanisms

Future Directions

Further research is warranted to elucidate the full scope of biological activities associated with this compound. Key areas for exploration include:

  • Detailed pharmacological profiling against various serotonin receptors.
  • In vitro and in vivo studies to establish antimicrobial efficacy.
  • Investigating potential side effects and therapeutic windows.

Q & A

Q. Table 1: Comparative Reaction Conditions

ParameterStandard Method Optimized Method
SolventDichloromethaneTetrahydrofuran
BaseTriethylaminePyridine/DMAP
Temperature (°C)2560
Yield (%)65–7585–90

How is structural characterization performed, and what techniques resolve ambiguities?

Basic
Routine characterization includes:

  • NMR (¹H/¹³C): Assigns proton environments (e.g., methoxy at δ 3.8–4.0 ppm, sulfonamide NH at δ 7.2–7.5 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 509.2) .

Advanced
X-ray crystallography resolves steric effects and confirms regiochemistry. For example, in N-(4-methoxyphenyl)benzenesulfonamide analogs, crystal packing reveals hydrogen bonding between sulfonamide S=O and methoxy groups, stabilizing the structure . Discrepancies between NMR and computational models (e.g., DFT) are reconciled via variable-temperature NMR to assess dynamic effects .

What functional groups dominate the compound’s reactivity and biological activity?

Basic
Key groups include:

  • Sulfonamide : Participates in hydrogen bonding with biological targets (e.g., enzymes).
  • Oxazole ring : Enhances metabolic stability and π-π stacking in protein binding .
  • Ethoxy/Methoxy groups : Modulate solubility and electron density .

Advanced
Structure-activity relationship (SAR) studies show that replacing the ethoxy group with bulkier substituents (e.g., cycloheptyl) reduces solubility but increases affinity for hydrophobic binding pockets. Fluorine substitution on the benzene ring improves bioavailability by reducing oxidative metabolism .

Q. Table 2: Substituent Effects on Bioactivity

SubstituentLogPIC₅₀ (μM)
Ethoxy3.212.5
Cycloheptyl4.88.2
4-Fluoro2.96.7

How can researchers address contradictions in biological data across studies?

Advanced
Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration) or impurities. Strategies include:

  • Reproducibility checks : Validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization).
  • Metabolite profiling : LC-MS identifies degradation products that may interfere with activity .
  • Co-crystallization : Resolve target-binding modes to confirm mechanistic hypotheses .

What computational tools support SAR and mechanistic studies?

Q. Advanced

  • Molecular Dynamics (MD) : Simulates ligand-protein interactions over time (e.g., sulfonamide binding to carbonic anhydrase) .
  • QSAR Models : Predict bioactivity using descriptors like polar surface area and H-bond donors .
  • Docking Software (AutoDock, Schrödinger) : Screens virtual libraries for analogs with improved affinity .

How are stability and degradation pathways analyzed?

Q. Basic

  • Forced Degradation Studies : Expose the compound to heat, light, and humidity. Monitor by HPLC for degradants (e.g., hydrolysis of the oxazole ring) .
  • pH Stability Tests : Sulfonamides are prone to hydrolysis under acidic conditions (pH < 3), forming sulfonic acid derivatives .

Q. Advanced

  • Isotope-Labeling : Track degradation using ¹⁴C-labeled compounds to identify fragmentation patterns .
  • LC-HRMS : Characterizes oxidative metabolites (e.g., hydroxylation at the methyl group) .

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